molecular formula C8H14O2 B2490026 2-(3-Methylcyclopentyl)acetic acid CAS No. 63370-69-4

2-(3-Methylcyclopentyl)acetic acid

Cat. No. B2490026
CAS RN: 63370-69-4
M. Wt: 142.198
InChI Key: BXPUDAKSSKGBHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclic acetic acid derivatives, including compounds similar to 2-(3-Methylcyclopentyl)acetic acid, often involves intricate steps that include cycloaddition reactions, acylation, and various catalytic processes to introduce or modify the functional groups in the cyclopentyl ring. For example, a study by Petz et al. (2019) explored the construction of cyclic γ-aminobutyric acid analogues through an intermolecular [2+2]-photocycloaddition, demonstrating a method that could be analogous to synthesizing structures similar to 2-(3-Methylcyclopentyl)acetic acid (Petz, Allmendinger, Mayer, & Wanner, 2019).

Molecular Structure Analysis

The molecular structure of compounds like 2-(3-Methylcyclopentyl)acetic acid is crucial for understanding their reactivity and properties. Advanced spectroscopic and crystallographic techniques provide insights into the arrangement of atoms and the stereochemistry of these molecules. Studies on similar compounds emphasize the role of X-ray crystallography and NMR spectroscopy in elucidating structural details, which are fundamental for predicting reactivity and designing synthesis routes (Seidel, Goddard, Nöthling, & Lehmann, 2016).

Chemical Reactions and Properties

2-(3-Methylcyclopentyl)acetic acid can undergo a variety of chemical reactions, leveraging its acetic acid moiety for acylation and esterification reactions. The compound's reactivity is also influenced by the cyclic structure, which can participate in ring-opening reactions, nucleophilic substitutions, and more. Studies such as those conducted by Xue et al. (2023) provide examples of cyclization reactions that could be relevant for modifying the cyclopentyl ring or introducing new functional groups (Xue, Wu, Li, & Wang, 2023).

Physical Properties Analysis

The physical properties of 2-(3-Methylcyclopentyl)acetic acid, such as melting point, boiling point, solubility, and crystallinity, are influenced by its molecular structure. These properties are essential for determining the compound's suitability for various applications and for designing its synthesis and purification processes. Investigations into related compounds offer methodologies for assessing these physical characteristics and understanding their relationship with molecular structure.

Chemical Properties Analysis

The chemical properties of 2-(3-Methylcyclopentyl)acetic acid, including acidity, reactivity towards nucleophiles and electrophiles, and stability under different conditions, are key for its application in synthesis and in the development of new compounds. Research into similar acetic acid derivatives highlights the importance of studying these properties to predict behavior in complex reactions and environments (Yadav, Reddy, Satheesh, Narasimhulu, Portier, Madhavi, & Kunwar, 2008).

Scientific Research Applications

Stability and Complexation in Coordination Chemistry

Complexes of tetraazacycles with pendant arms, including acetic acid analogues, are studied for their complexing properties, particularly with copper and lanthanides due to their medical applications. The stability of these complexes is influenced by the basicity of amine groups and pendant arms. Lanthanide(III) complexes with phosphorus acid derivatives show more steric hindrance and limited coordination of water molecules, crucial in MRI applications, compared to their carboxylic counterparts (Lukeš et al., 2001).

Biological Activity and Synthesis of Derivatives

Esters of 2-(1,2,4-triazoles-3-iltio)acetic acids display biological activities such as analgesic, neuroleptic, and anti-inflammatory effects. These compounds can serve as intermediates for the synthesis of various biologically active structures (Salionov, 2015).

Advancements in Organic Synthesis

The synthesis of aminoethyl-substituted indole-3-acetic acids introduces novel research tools, like immobilized and carrier-linked forms of indole-3-acetic acid, providing significant contributions to biochemical research and molecular probe development (Ilić et al., 2005).

Molecular and Catalytic Studies

Studies on non-heme non-oxo Fe(IV) species stabilized by N-methylated cyclam-acetate ligands contribute to understanding the catalytic processes and redox reactions, providing insights into metalloenzyme models and applications in organic synthesis (Berry et al., 2005).

Safety and Hazards

The safety information for 2-(3-Methylcyclopentyl)acetic acid indicates that it has the GHS05 and GHS07 pictograms . The signal word is “Danger” and the hazard statements are H314 and H335 . The precautionary statements include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(3-methylcyclopentyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-6-2-3-7(4-6)5-8(9)10/h6-7H,2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPUDAKSSKGBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylcyclopentyl)acetic acid

CAS RN

63370-69-4
Record name 2-(3-methylcyclopentyl)acetic acid
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